3-Methoxy-1H-indazol-6-amine
Overview
Description
3-Methoxy-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound has a methoxy group at the third position and an amine group at the sixth position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
3-Methoxy-1H-indazol-6-amine, an indazole derivative, has been found to interact with multiple targets. Indazole derivatives have been reported to bind with high affinity to multiple receptors . They have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and their inhibition can lead to the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been reported to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and cancer progression, suggesting that this compound may exert its effects through these pathways.
Pharmacokinetics
The compound’s molecular weight (16318) suggests that it may have good bioavailability .
Result of Action
Indazole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may also have antiproliferative effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole can significantly affect the compound’s antiproliferative activity . This suggests that the compound’s action, efficacy, and stability may be influenced by its chemical environment.
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
3-Methoxy-1H-indazol-6-amine has been shown to exhibit anti-proliferative activity against certain cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to exhibit potent anti-proliferative activity in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1H-indazol-6-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-nitroaniline.
Methoxylation: The nitro group is reduced to an amine, followed by methoxylation at the third position using dimethyl carbonate and a base such as cesium carbonate in dimethylformamide.
Cyclization: The intermediate undergoes cyclization to form the indazole ring. This can be achieved through a transition metal-catalyzed reaction, such as palladium-catalyzed cyclization.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1H-indazol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
3-Methoxy-1H-indazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the biological functions of indazole derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of other pharmacologically active molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-amine: Lacks the methoxy group at the third position.
6-Methoxy-1H-indazole: Lacks the amine group at the sixth position.
3-Methoxy-1H-indazole: Lacks the amine group at the sixth position.
Uniqueness
3-Methoxy-1H-indazol-6-amine is unique due to the presence of both the methoxy group at the third position and the amine group at the sixth position. This specific substitution pattern contributes to its distinct biological activities and potential therapeutic applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-methoxy-1H-indazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFSJXHGYDERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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